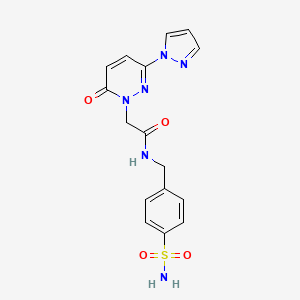
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H16N8O4S, and it has a molecular weight of approximately 452.4 g/mol. The structure includes a pyridazine ring, a pyrazole moiety, and a sulfamoylbenzyl group, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N8O4S |
| Molecular Weight | 452.4 g/mol |
| CAS Number | 1351604-69-7 |
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit a range of biological activities including:
- Anti-inflammatory Effects : Studies have suggested that similar compounds can inhibit inflammatory pathways, potentially by modulating cytokine production or affecting immune cell activation.
- Antitumor Properties : Preliminary data show that derivatives of this compound may inhibit the proliferation of various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Activity : Some related compounds have demonstrated antimicrobial properties, which could be explored further for therapeutic applications .
The exact mechanism of action for This compound is still under investigation. However, it is hypothesized to interact with specific biological targets such as:
- Enzymes in Inflammatory Pathways : The compound may inhibit enzymes involved in the synthesis of pro-inflammatory mediators.
- Cell Signaling Pathways : It might modulate signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- Antitumor Activity : A study on related pyrazole derivatives showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Studies : Research demonstrated that sulfamoyl derivatives can effectively reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
- Molecular Docking Studies : Computational studies indicated favorable binding affinities to targets involved in inflammation and cancer progression, supporting experimental findings regarding efficacy .
特性
IUPAC Name |
2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c17-27(25,26)13-4-2-12(3-5-13)10-18-15(23)11-22-16(24)7-6-14(20-22)21-9-1-8-19-21/h1-9H,10-11H2,(H,18,23)(H2,17,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVBKXBUQRJVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














